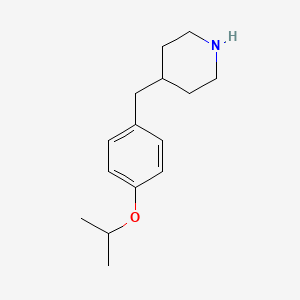

4-(4-Isopropoxybenzyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry Research

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Its prevalence stems from a combination of favorable physicochemical and biological properties. The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, enabling high-affinity and selective interactions with biological targets. ajchem-a.comuniba.it

The introduction of a piperidine moiety into a drug candidate can significantly influence its properties in several beneficial ways:

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and improve the pharmacokinetic profile of a drug. ajchem-a.com This is a crucial factor for drug absorption, distribution, metabolism, and excretion (ADME).

Enhancement of Biological Activity and Selectivity: The rigid, chair-like conformation of the piperidine ring provides a stable platform for orienting functional groups to interact optimally with receptor binding sites. researchgate.net This can lead to a significant increase in potency and selectivity for the intended target over other proteins, thereby reducing the potential for off-target side effects.

Improvement of Pharmacokinetic Properties: The metabolic stability of the piperidine ring can contribute to a longer duration of action for a drug. Furthermore, modifications to the piperidine scaffold can be used to fine-tune the metabolic profile of a compound. ajchem-a.com

Central Nervous System (CNS) Penetration: The lipophilicity of the piperidine scaffold can be modulated to allow for penetration of the blood-brain barrier, making it a valuable component in the design of drugs targeting the CNS. nih.gov

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs have made a significant impact. These include, but are not limited to, analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.net

Contextualization of 4-(4-Isopropoxybenzyl)piperidine within Known Biologically Active Piperidine Derivatives

While specific research findings on the biological activity of this compound are not extensively available in publicly accessible scientific literature, its structural features place it within a well-studied class of 4-substituted piperidine derivatives with known pharmacological relevance. The molecule consists of a piperidine ring substituted at the 4-position with a benzyl (B1604629) group, which in turn is para-substituted with an isopropoxy group. This arrangement suggests potential interactions with various biological targets, particularly those in the central nervous system.

The broader family of 4-benzylpiperidine (B145979) derivatives has been investigated for a range of biological activities. For instance, these scaffolds have been explored as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. ajchem-a.comresearchgate.net The nature of the substituent on the benzyl ring can significantly influence the affinity and selectivity for sigma receptor subtypes (σ1 and σ2).

Furthermore, derivatives of 4-substituted piperidines are known to act on other CNS targets, including opioid receptors and dopamine (B1211576) transporters. nih.gov The substitution pattern on both the piperidine nitrogen and the aromatic ring of the benzyl group plays a critical role in determining the pharmacological profile of these compounds.

The isopropoxy group on the benzyl ring of this compound is a lipophilic and hydrogen bond-accepting moiety. In medicinal chemistry, such groups can influence a compound's ability to cross cell membranes and can participate in specific interactions within a receptor's binding pocket. For example, studies on related 4-alkoxybenzylpiperidine derivatives have shown that the nature of the alkoxy group can modulate affinity for various receptors.

Given the established importance of the 4-benzylpiperidine scaffold and the potential influence of the isopropoxy substituent, this compound represents a logical, yet under-investigated, compound within the landscape of CNS-active piperidine derivatives. Further research would be necessary to fully elucidate its specific biological activities and therapeutic potential.

Interactive Data Table: Biologically Active Piperidine Derivatives

Below is an interactive table summarizing the biological activities of some representative piperidine derivatives, providing context for the potential activity of this compound.

| Compound Name | Structure | Target(s) | Reported Activity |

| Haloperidol | Dopamine D2 receptor, Sigma receptors | Antipsychotic | |

| Fentanyl | μ-opioid receptor | Analgesic | |

| Donepezil | Acetylcholinesterase | Treatment of Alzheimer's disease | |

| 4-Aroylpiperidines | Sigma-1 receptor | High affinity and selectivity for σ1 receptors | |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | 5α-reductase | Inhibition of 5α-reductase isozymes |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

4-[(4-propan-2-yloxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C15H23NO/c1-12(2)17-15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3 |

InChI Key |

VBNFESNCSRREOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2CCNCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies

Influence of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a key feature of many biologically active compounds, and its substitution patterns significantly impact their properties. researchgate.netnih.gov

The three-dimensional arrangement of atoms, or stereochemistry, within the piperidine ring and its substituents can dramatically alter the biological potency of 4-(4-Isopropoxybenzyl)piperidine derivatives. The orientation of substituents on the piperidine ring can influence how the molecule interacts with its biological target. For instance, studies on related 4-phenylpiperidine (B165713) compounds have shown that different enantiomers, which are mirror images of each other, can exhibit vastly different levels of activity. nih.gov In one case, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent than its (+)-enantiomer, highlighting the importance of stereochemistry in receptor binding. nih.gov This principle underscores that the specific spatial arrangement of substituents on the piperidine ring is crucial for optimal interaction with biological receptors, thereby modulating the compound's potency.

The piperidine ring serves as a versatile scaffold for chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov The nature of the substituent on the piperidine nitrogen, often an aralkyl group, is a critical determinant of the compound's pharmacological profile. For example, in a series of 1-aralkyl-4-benzylpiperidine derivatives, the substituent on the nitrogen atom was varied to explore its impact on sigma receptor binding affinity. researchgate.net Research has demonstrated that replacing the piperidine ring with other cyclic amines, such as a morpholine (B109124) ring, can lead to a loss of activity, indicating the importance of the piperidine structure itself. dndi.org Conversely, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold in certain series of compounds. dndi.org These findings illustrate that the piperidine ring is not merely a passive linker but an active participant in the molecule's biological effects, with modifications to this ring system providing a powerful tool for tuning activity.

Impact of the Benzyl (B1604629) and Isopropoxy Moieties on Target Interaction and Selectivity

The benzyl and isopropoxy groups are fundamental to the interaction of this compound with its biological targets.

The position of substituents on the phenyl ring, as well as the nature of these substituents, can significantly influence the biological activity of this compound derivatives. The phenyl group itself is known to be useful for controlling electronic and steric effects in molecules. rsc.org The interaction of substituents on the benzene (B151609) ring can either activate or deactivate the ring towards certain reactions, which can be correlated with their electron-donating or electron-withdrawing properties. libretexts.org For example, a methoxy (B1213986) group, which is an electron-donating group, can increase the rate of electrophilic substitution significantly. libretexts.org In the context of 4-phenylpiperidine derivatives, the position of a hydroxyl group on the phenyl ring has been shown to be critical for analgesic activity. nih.gov Studies on TEMPO-type nitroxides with phenyl rings have also shown that the position of the phenyl group affects redox properties and steric hindrance. rsc.org This highlights that the electronic and steric properties conferred by the position and nature of substituents on the phenyl ring are key to modulating target interaction and selectivity.

Modification of the isopropoxy group in this compound has been explored to understand its contribution to the molecule's activity and to optimize its properties. Replacing the isopropoxy group with other alkoxy groups or different functional groups can lead to significant changes in biological activity. For instance, in a series of GlyT1 inhibitors, various alkoxy groups were investigated at a similar position, revealing that the nature of this group impacts potency. rsc.org Specifically, compounds with isopropoxy and isobutoxy groups were synthesized and evaluated. rsc.org The isopropoxy group, being relatively small and lipophilic, can influence the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. Altering this group can therefore fine-tune the pharmacokinetic and pharmacodynamic properties of the compound.

Scaffold Optimization and Derivatization Strategies for Enhanced Activity

To improve the potency and selectivity of this compound-based compounds, various scaffold optimization and derivatization strategies have been employed. These strategies often involve modifying the core structure to enhance interactions with the biological target.

One common approach is the introduction of different substituents on the piperidine and phenyl rings. For example, in the development of CCR5 inhibitors, a series of piperidine-4-carboxamide derivatives were designed based on a pharmacophore model. nih.gov This led to the discovery of compounds with potent inhibitory activity.

Another strategy involves modifying the linker between the piperidine and phenyl rings. Research on monoamine releasing agents has shown that 4-benzylpiperidine (B145979) itself acts as a selective dopamine (B1211576) releasing agent. wikipedia.org Derivatives of 4-benzylpiperidine have been explored for potential therapeutic uses. wikipedia.org

Furthermore, the replacement of the piperidine ring with other heterocyclic systems has been investigated. However, as mentioned earlier, replacing the piperidine with a morpholine ring resulted in an inactive compound, emphasizing the importance of the piperidine scaffold for the activity of this particular class of compounds. dndi.org

The table below summarizes the effects of various structural modifications on the biological activity of this compound derivatives and related compounds.

| Modification | Effect on Biological Activity | Reference |

| Introduction of unsaturation to the piperidine ring | Ten-fold increase in potency in a series of Trypanosoma cruzi inhibitors. | dndi.org |

| Replacement of piperidine with a morpholine ring | Resulted in an inactive compound. | dndi.org |

| Replacement of piperidine with an acyclic analog | Led to a loss of activity. | dndi.org |

| Variation of substituents on the piperidine nitrogen | Critical for modulating sigma receptor binding affinity. | researchgate.net |

| Transposition of acetyl for propionyl groups in N-phenethyl series | Decreased analgesic activity and receptor binding affinity. | lookchem.com |

| Substitution of a hydroxyl group at the meta position of the phenyl ring | Found to be important for the analgesic activity of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives. | nih.gov |

Rational Design Principles for Novel Analogues

The rational design of new analogues of this compound is centered on systematic modifications of its three core components: the isopropoxybenzyl group, the piperidine ring, and the methylene (B1212753) linker. The goal is to optimize potency, selectivity, and pharmacokinetic profiles.

Modifications of the Benzyl Moiety:

The aromatic ring of the 4-isopropoxybenzyl group is a key site for modification. The nature and position of substituents on this ring can significantly influence biological activity. For instance, in related 4-benzylpiperidine series, the introduction of different substituents on the phenyl ring has been shown to modulate affinity for various biological targets, including monoamine transporters. nih.govnih.gov

Alkoxy Group Variation: The isopropoxy group itself is a primary target for analogue design. Varying the size and nature of the alkoxy substituent can impact lipophilicity and binding affinity. For example, replacing the isopropoxy group with smaller (methoxy, ethoxy) or larger (butoxy, benzyloxy) ethers can probe the steric and electronic requirements of the binding pocket.

Substitution Patterns: Introducing additional substituents, such as halogens (fluoro, chloro) or small alkyl groups, at other positions on the phenyl ring can further refine the compound's properties. In similar compound series, such substitutions have been shown to enhance selectivity for specific transporters like the dopamine transporter (DAT). nih.gov

Modifications of the Piperidine Ring:

N-Substitution: The nitrogen atom of the piperidine ring is a common point for modification. The addition of various substituents can alter the compound's pKa and lipophilicity. For example, the introduction of a benzyl group or other aralkyl moieties at the piperidine nitrogen has been explored in similar scaffolds to modulate receptor affinity and selectivity. nih.gov

Ring Conformation: The stereochemistry of the piperidine ring and its substituents can play a significant role in biological activity. The introduction of chiral centers can lead to enantiomers with different potencies and selectivities. nih.gov

Linker Modification:

While the parent compound has a direct methylene linker, modifications to this bridge can be explored. In related structures, the length and rigidity of the linker between the aromatic ring and the piperidine scaffold have been shown to be critical for optimal activity at monoamine transporters. nih.gov For instance, extending the linker from a methylene to an ethylene (B1197577) group can alter the orientation of the benzyl moiety relative to the piperidine ring, potentially leading to different binding interactions.

A summary of potential modifications and their rationale is presented in the table below.

| Molecular Component | Modification Strategy | Rationale |

| Isopropoxybenzyl Group | Varying the alkoxy chain length (e.g., methoxy, butoxy) | To optimize lipophilicity and steric interactions within the binding pocket. |

| Introducing additional ring substituents (e.g., halogens) | To enhance binding affinity and selectivity for specific biological targets. | |

| Piperidine Ring | N-alkylation or N-arylation | To modulate basicity (pKa) and explore additional binding interactions. |

| Introduction of chiral centers | To investigate stereochemical preferences of the target receptor. | |

| Linker | Altering linker length (e.g., ethylene bridge) | To modify the spatial orientation between the aromatic and piperidine moieties. |

Bioisosteric Replacements in the Piperidine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound by substituting a functional group with another that has similar steric and electronic characteristics. The piperidine ring, being a common scaffold in many bioactive compounds, is a frequent target for such modifications. enamine.net The primary goals of replacing the piperidine scaffold in this compound would be to enhance metabolic stability, improve solubility, and modulate lipophilicity, while maintaining or improving biological activity.

Promising bioisosteres for the piperidine ring include spirocyclic systems, such as azaspiro[3.3]heptanes. enamine.netscienceopen.com These rigid bicyclic structures can mimic the three-dimensional orientation of the piperidine ring.

Azaspiro[3.3]heptanes: Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been proposed as effective piperidine bioisosteres. enamine.netscienceopen.com Studies have shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to improved solubility and reduced metabolic degradation. enamine.net More recently, 1-azaspiro[3.3]heptane has been synthesized and characterized as a new generation of piperidine bioisosteres. researchgate.net It has been shown to have similar basicity and lipophilicity to piperidine, but with potentially improved metabolic stability compared to 2-azaspiro[3.3]heptane. researchgate.net The incorporation of 1-azaspiro[3.3]heptane into the structure of the anesthetic drug bupivacaine (B1668057) instead of the piperidine ring resulted in a new analogue with high activity. nih.gov

A comparison of the physicochemical properties of piperidine and its spirocyclic bioisosteres is provided in the table below, based on data from model compounds. researchgate.net

| Scaffold | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | pKa |

| Piperidine | 3.7 | 1.6 | 136 | 11.4 |

| 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 12 | 11.2 |

| 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | 13 | 11.3 |

The data suggests that replacing the piperidine ring in this compound with either 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane would likely decrease the lipophilicity (logD) and aqueous solubility. However, these changes might be accompanied by beneficial effects on metabolic stability, a critical parameter in drug design. The similar pKa values indicate that the basicity of the nitrogen atom, which is often crucial for binding to biological targets, would be maintained.

Investigation of Biological Targets and Mechanisms of Action Moa

Neurotransmitter Receptor and Transporter Interactions

The central nervous system is a complex network where communication between neurons is mediated by neurotransmitters. The precise regulation of these signaling molecules is crucial for normal brain function. Psychoactive compounds often exert their effects by interacting with the receptors and transporters that are responsible for neurotransmitter signaling. The following sections explore the interactions of 4-(4-isopropoxybenzyl)piperidine with various neurotransmitter systems.

Dopamine (B1211576) Receptor and Transporter Modulatory Activity

Dopamine (DA) is a key neurotransmitter involved in motor control, motivation, reward, and various cognitive functions. nih.gov The dopamine transporter (DAT) is a protein that regulates dopamine levels in the synapse by reabsorbing it into the presynaptic neuron. nih.gov The five subtypes of dopamine receptors (D1-D5) are classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov

Research into 4-benzylpiperidine (B145979) derivatives has shown that structural modifications can significantly influence their affinity and selectivity for the dopamine transporter. For instance, compounds with a two-carbon linker between the piperidine (B6355638) and carboxamide moieties generally exhibit higher potency for DAT inhibition compared to those with a three-carbon linker. nih.gov Furthermore, the presence of a diphenyl group tends to confer stronger DAT inhibitory activity than a biphenyl (B1667301) group. nih.gov Some 4-benzylpiperidine carboxamides have been identified as potent and selective DAT blockers. nih.gov

Studies on various piperidine analogs have led to the development of compounds with high selectivity for the DAT over the serotonin (B10506) transporter (SERT). nih.gov For example, certain 4,4-difluoropiperidine (B1302736) derivatives have demonstrated exceptional binding affinity for the D4 receptor, with one compound exhibiting a Ki value of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes. chemrxiv.org However, this particular series of compounds showed poor microsomal stability. chemrxiv.org Another study on 3- and 4-benzyloxypiperidine scaffolds also identified selective D4 receptor antagonists. nih.gov

Table 1: Dopamine Receptor and Transporter Binding Data

| Compound/Analog | Target | Binding Affinity (Ki) | Selectivity | Reference |

| 4,4-difluoropiperidine derivative (14a) | D4 Receptor | 0.3 nM | >2000-fold vs D1, D2, D3, D5 | chemrxiv.org |

| 3- or 4-benzyloxypiperidine derivative (11d) | D4 Receptor | 121 nM | Selective for D4 | nih.gov |

Serotonin Receptor and Transporter Interactions

Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that plays a crucial role in regulating mood, appetite, sleep, and cognition. nih.gov The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. nih.gov

The discovery of a novel benzylpiperidine derivative, SMP-304, highlighted the potential for this class of compounds to act as serotonin transporter inhibitors. nih.govresearchgate.net Optimization of a lead compound with weak SERT binding but potent 5-HT1A receptor binding led to a derivative with balanced and potent dual SERT and 5-HT1A binding activity. nih.govresearchgate.net Further modification, including the replacement of a methoxy (B1213986) group with a larger isopropoxy group, resulted in SMP-304, which maintained serotonin uptake inhibitory activity. nih.govresearchgate.net This compound also exhibited weak partial agonistic activity at the 5-HT1A receptor, which may function as an antagonist. nih.govresearchgate.net

In the context of 4-benzylpiperidine carboxamides, those with a biphenyl ring or a 2-naphthyl substitution have shown a higher degree of inhibition of the serotonin transporter. nih.gov

Table 2: Serotonin Receptor and Transporter Interaction Data

| Compound/Analog | Target | Activity | Reference |

| SMP-304 | SERT | Inhibitory Activity | nih.govresearchgate.net |

| SMP-304 | 5-HT1A Receptor | Weak Partial Agonist | nih.govresearchgate.net |

Norepinephrine (B1679862) Transporter Selectivity

The norepinephrine transporter (NET) is a protein that mediates the reuptake of norepinephrine from the synapse, thereby controlling its availability and signaling. nih.gov Selective NET inhibitors are valuable pharmacological tools for studying the role of norepinephrine in various physiological and pathological processes. nih.gov

Research on 3,4-disubstituted piperidine analogues has identified ligands with selectivity for the norepinephrine transporter. nih.gov For instance, one particular (+)-cis isomer demonstrated a low nanomolar Ki for NET with significantly lower potency at the dopamine and serotonin transporters, highlighting its utility as a selective NET inhibitor for research purposes. nih.gov In the class of 4-benzylpiperidine carboxamides, compounds featuring a biphenyl ring or a 2-naphthyl substitution have demonstrated enhanced inhibition of the norepinephrine transporter. nih.gov

Muscarinic Receptor Antagonism and Subtype Selectivity (M2/M3)

Muscarinic receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous systems. nih.gov There are five subtypes of muscarinic receptors (M1-M5). nih.gov The M2 and M3 subtypes are of particular interest in various physiological processes. M3 receptors are involved in smooth muscle contraction, while M2 receptors are found in the heart and are involved in regulating heart rate. nih.govresearchgate.netnih.gov

Studies on a series of 4-amino-piperidine derivatives have led to the identification of potent M3 muscarinic antagonists. nih.govresearchgate.net Chemical modifications of this scaffold have yielded compounds with high affinity for the human M3 receptor, with Ki values as low as 1 nM. nih.govresearchgate.net These compounds also exhibited variable selectivity (3- to 40-fold) over the human M2 receptor. nih.govresearchgate.net Certain compounds demonstrated potent anticholinergic properties and tissue selectivity in in vitro studies on guinea pig bladder and ileal strips. nih.govresearchgate.net

Table 3: Muscarinic Receptor Antagonism Data

| Compound/Analog | Target | Affinity (Ki) | Selectivity (M3 vs M2) | Reference |

| 4-amino-piperidine derivatives | M3 Receptor | up to 1 nM | 3- to 40-fold | nih.govresearchgate.net |

Opioid Receptor Ligand Binding (Mu and Delta Subtypes)

Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. nih.gov The main subtypes are mu (μ), delta (δ), and kappa (κ). nih.govnih.gov The mu-opioid receptor is primarily responsible for the analgesic effects of morphine and other opioids, while the delta-opioid receptor also plays a role in analgesia. nih.govnih.govrcsb.org

While direct binding data for this compound at opioid receptors is not specified in the provided context, the broader class of piperidine-containing compounds has been extensively studied for opioid receptor activity. For example, the 4-anilidopiperidines are a well-known class of potent and selective mu-opioid agonists. nih.gov

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor primarily found in the central nervous system. wikipedia.org It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. wikipedia.orgnih.gov H3 receptor antagonists, by blocking this inhibitory effect, can enhance histaminergic neurotransmission, which is associated with promoting wakefulness and cognitive function. wikipedia.orgnih.govresearchgate.net

Research has identified various piperidine-based compounds as potent histamine H3 receptor antagonists. nih.gov For instance, a novel nonimidazole piperidine derivative, BF2.649, was found to be a potent and selective inverse agonist at the human H3 receptor, with a Ki value of 0.16 nM as a competitive antagonist. nih.govresearchgate.net Another study on 4-oxypiperidine ethers also described the synthesis of potent H3 receptor antagonists. nih.gov

Sigma-1 Receptor Ligand Activity

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating cell survival and signaling. unict.it Ligands of this receptor are considered to have potential therapeutic applications in neurological and psychiatric disorders. Research has shown that various piperidine derivatives act as potent ligands for sigma receptors. nih.govnih.gov Specifically, compounds with a 1,4-disubstituted piperidine scaffold have demonstrated high affinity and selectivity for the sigma-1 receptor. nih.gov The binding of these ligands is often driven by hydrophobic interactions within the receptor's binding site. nih.gov While direct studies on this compound's sigma-1 receptor activity are not extensively detailed in the provided results, the known neuroprotective and antidepressant effects of similar piperidine-containing sigma receptor ligands, such as Donepezil and 4-IPB, in models of neurodegeneration highlight the potential of this structural class. unict.it

Enzyme Inhibition Profiles

The inhibitory activity of this compound and its analogs against several enzymes has been a subject of scientific investigation, revealing a broad spectrum of potential therapeutic applications.

Beta-Secretase (BACE) Inhibition in Neurodegenerative Research

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ levels and potentially slow the progression of the disease. nih.govnih.gov Numerous small-molecule BACE1 inhibitors have been developed, with some advancing to clinical trials. nih.govnih.gov While the provided information does not directly report on the BACE1 inhibitory activity of this compound itself, the general class of piperidine-containing compounds has been explored for this target. The development of potent and selective BACE1 inhibitors often involves sophisticated molecular designs to achieve good blood-brain barrier penetration and efficacy in reducing brain Aβ levels. nih.govrcsb.org

Steroid 5-alpha Reductase Inhibition

Steroid 5-alpha reductase is an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgresearchgate.net Inhibition of this enzyme is a validated therapeutic approach for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. wikipedia.orgdrugs.comnih.gov Research into N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has demonstrated that these compounds can inhibit both type 1 and type 2 isozymes of 5-alpha reductase. For instance, certain derivatives have shown significant inhibitory potency, with IC50 values in the nanomolar to micromolar range for both rat and human enzymes. nih.gov The development of non-steroidal inhibitors for this enzyme is an active area of research. researchgate.net

| Compound Derivative | Target | IC50 (µM) |

| Compound 6 | 5α-reductase type 1 (rat) | 3.44 |

| 5α-reductase type 2 (rat) | 0.37 | |

| Compound 9 | 5α-reductase type 1 (rat) | 0.54 |

| 5α-reductase type 2 (rat) | 0.69 | |

| Compound 7 | 5α-reductase type 2 (human) | 0.06 |

| 5α-reductase type 2 (rat) | 0.08 | |

| 5α-reductase type 1 (human & rat) | ~10 |

Table 1. Inhibitory activity of selected N-substituted piperidine-4-(benzylidene-4-carboxylic acids) against 5-alpha reductase isozymes. nih.gov

IRAK-4 Kinase Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a key role in innate immunity and inflammation. nih.govnih.gov The kinase activity of IRAK-4 is essential for its function, and its inhibition is being explored as a therapeutic strategy for various inflammatory diseases. nih.govnih.gov While specific data on this compound is not available, the development of small molecule inhibitors targeting the ATP-binding site of IRAK-4 is an active area of research. nih.gov The unique structure of the IRAK-4 kinase domain provides opportunities for designing selective inhibitors. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. nih.gov Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), is a target for treating inflammatory conditions. nih.govmdpi.comresearchgate.net Studies on isopropoxy allylbenzene (B44316) derivatives have shown that these compounds can act as lipoxygenase inhibitors. For example, N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide demonstrated potent inhibition of soybean 15-lipoxygenase with an IC50 value of 1.35 µM. nih.gov The orientation of the inhibitor's functional groups within the enzyme's active site is a crucial determinant of its inhibitory potency. nih.gov

| Compound | Target | IC50 (µM) |

| N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide (6f) | Soybean 15-lipoxygenase | 1.35 |

Table 2. Lipoxygenase inhibitory activity of an isopropoxy allylbenzene derivative. nih.gov

Protein Kinase Inhibition (e.g., GSK-3, PDGF Receptor)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.govnih.govmdpi.com Inhibition of GSK-3, particularly the GSK-3β isoform, is a significant area of drug discovery. nih.govmdpi.com Platelet-derived growth factor (PDGF) receptors are receptor tyrosine kinases that, upon activation, can trigger downstream signaling pathways, including the PI3K/Akt/GSK-3β pathway, which is involved in cell survival and neuroprotection. researchgate.net While direct inhibition of the PDGF receptor by this compound is not documented in the provided results, the modulation of GSK-3 activity through various mechanisms is a key therapeutic strategy. The development of selective GSK-3 inhibitors is a major focus, with numerous compounds in preclinical and clinical investigation. nih.govmdpi.com

In Vitro Pharmacological Characterization

Functional Assays for Receptor Agonism and Antagonism

Functional assays are crucial for determining the pharmacological nature of a compound, moving beyond simple binding affinity to elucidate whether a compound activates (agonism), blocks (antagonism), or has no effect on a receptor's activity.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Assessment

GPCRs constitute a large family of transmembrane receptors that play a pivotal role in cellular signaling and are major drug targets. wikipedia.org Upon ligand binding, GPCRs undergo conformational changes that facilitate the activation of intracellular G-proteins, leading to a cascade of downstream signaling events. wikipedia.org The specific G-protein activated (e.g., Gs, Gi, Gq) determines the subsequent cellular response. mdpi.com

The assessment of which signaling pathway is modulated by a compound like 4-(4-isopropoxybenzyl)piperidine is a critical step in its pharmacological profiling. This is typically achieved through various in vitro assays that measure the levels of second messengers produced upon receptor activation. For instance, Gs-coupled receptor activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), while Gi-coupled receptor activation inhibits cAMP production. Gq-coupled receptors, on the other hand, activate phospholipase C, resulting in the production of inositol (B14025) phosphates and an increase in intracellular calcium levels.

Techniques such as bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET) are often employed to monitor these signaling events in real-time in living cells. nih.gov For example, a common approach involves the use of genetically encoded biosensors that change their fluorescent or luminescent properties in response to fluctuations in second messenger concentrations.

Table 1: Representative Data from GPCR Signaling Assays for a Hypothetical Piperidine (B6355638) Compound

| Assay Type | Target Receptor | Compound Concentration (nM) | Measured Response (Fold Change vs. Basal) | G-Protein Pathway Implication |

| cAMP Accumulation | Dopamine (B1211576) D2-like | 100 | 0.5 | Gi/o |

| Inositol Phosphate | a1A-Adrenergic | 100 | 3.2 | Gq/11 |

| Calcium Mobilization | Serotonin (B10506) 5-HT2A | 100 | 4.5 | Gq/11 |

This table presents hypothetical data to illustrate the potential outcomes of GPCR signaling assays. The specific activities of this compound would need to be determined experimentally.

Characterization of Inverse Agonist Activity

Some compounds exhibit inverse agonism, a phenomenon where they bind to a receptor and stabilize it in an inactive conformation, thereby reducing its basal or constitutive activity. nih.gov This is in contrast to neutral antagonists, which simply block the binding of agonists without affecting the receptor's basal activity. Inverse agonism has been observed for various piperidine-containing compounds at different GPCRs, such as the ghrelin receptor and the adenosine A2A receptor. nih.govnih.gov

The characterization of inverse agonist activity for this compound would involve measuring the basal activity of a target receptor in a cellular system that exhibits constitutive signaling. A reduction in this basal activity upon addition of the compound would be indicative of inverse agonism. For instance, loratadine, which contains a piperidine moiety, acts as a selective inverse agonist of peripheral histamine (B1213489) H1 receptors. wikipedia.org

Cell-Based Biological Activity Assays

Cell-based assays are indispensable tools in drug discovery, providing a more physiologically relevant context compared to biochemical assays. drugtargetreview.com They allow for the assessment of a compound's activity within a living cell, taking into account factors such as cell membrane permeability and potential off-target effects.

Application of Cell Culture Models for Target Validation

Cell culture models are fundamental for validating the biological targets of a novel compound. Genetically modified cell lines that overexpress a specific receptor of interest are commonly used. nih.gov By comparing the compound's effect on these engineered cells with its effect on control cells lacking the receptor, researchers can confirm that the observed activity is mediated through the intended target.

For a compound like this compound, a panel of cell lines expressing different GPCR subtypes could be utilized to determine its target profile. For example, if the compound is hypothesized to be a dopamine receptor ligand, its activity would be tested in cell lines expressing D1, D2, D3, D4, and D5 receptors.

Assessment of Cellular Potency and Selectivity

Once a target is validated, cell-based assays are employed to quantify the compound's potency and selectivity. Potency is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. Selectivity refers to the compound's ability to interact with its intended target with higher affinity and efficacy than with other related or unrelated targets.

A variety of reporter gene assays are available to assess cellular potency. In these assays, the activation of a specific signaling pathway leads to the expression of a reporter gene, such as luciferase or β-galactosidase, which can be easily quantified. thermofisher.com By generating dose-response curves, the EC50 or IC50 values can be determined.

To assess selectivity, the compound is tested against a panel of different receptors. A highly selective compound will exhibit potent activity at its primary target with significantly weaker or no activity at other receptors.

Table 2: Representative Cellular Potency and Selectivity Profile for a Hypothetical Piperidine Compound

| Receptor Target | Functional Assay | Potency (IC50/EC50, nM) |

| Dopamine D4 | [³H]-Spiperone Binding | 15 |

| Dopamine D2 | cAMP Inhibition | 250 |

| Dopamine D3 | [³H]-Spiperone Binding | 400 |

| Serotonin 5-HT1A | GTPγS Binding | >1000 |

| Adrenergic α1A | Calcium Mobilization | >1000 |

This table provides a hypothetical example of a cellular potency and selectivity profile. The actual values for this compound would require experimental determination.

Computational Approaches and in Silico Studies

Prediction of Biological Activity Spectra

In silico prediction tools are instrumental in the early stages of drug discovery for forecasting the likely biological activities of a compound. clinmedkaz.org For 4-(4-isopropoxybenzyl)piperidine, algorithms such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been employed to generate a spectrum of potential pharmacological effects based on its chemical structure. clinmedkaz.orgexpasy.org

Utilization of Target Prediction Algorithms

Web-based tools like SwissTargetPrediction operate on the principle of chemical similarity, comparing the query molecule to a vast database of known bioactive compounds to predict its most probable protein targets. expasy.orgnih.gov The PASS online tool complements this by predicting a broader spectrum of biological activities, including pharmacological effects, mechanisms of action, and even potential toxicity. clinmedkaz.org These algorithms analyze the structural fragments of this compound and, based on statistical data from known substance-target interactions, predict its likely biological roles.

Prediction of Potential Pharmacological Effects and Profiles

Computational analyses of piperidine (B6355638) derivatives, including structures analogous to this compound, suggest a wide range of potential biological activities. clinmedkaz.org These predicted effects span various therapeutic areas, indicating that these compounds may interact with multiple target proteins. clinmedkaz.org For instance, studies on similar piperidine-containing molecules have predicted activities relevant to the central nervous system, potential as local anesthetics, and roles as antiarrhythmic and antimicrobial agents. clinmedkaz.orgmdpi.com The predicted interactions often involve enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org It is important to note that these predictions are probabilistic and require experimental validation to confirm the actual biological activity.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov This method is crucial for understanding the molecular basis of a compound's activity and for guiding further structural modifications to enhance potency and selectivity. nih.gov

Homology Modeling for Ligand-Enzyme/Receptor Interactions

In the absence of experimentally determined crystal structures for many target proteins, homology modeling is a vital tool. nih.govnih.gov This technique constructs a three-dimensional model of a target protein using the known structure of a homologous protein as a template. nih.govresearchgate.net For piperidine derivatives, homology models of receptors such as opioid and sigma receptors have been generated to study their binding interactions. nih.govnih.govnih.gov These models provide a structural framework to dock ligands like this compound and analyze their binding modes.

Elucidation of Binding Modes and Key Molecular Interactions

Molecular docking studies on piperidine-based compounds have revealed key interactions that govern their binding affinity and selectivity. nih.govnih.gov For example, in studies with tyrosinase, a key enzyme in melanin (B1238610) production, docking analysis of similar piperidine derivatives highlighted the importance of hydrophobic interactions and the formation of hydrogen bonds with specific amino acid residues within the active site. nih.gov The piperidine ring and its substituents often play a critical role in orienting the molecule within the binding pocket and establishing these crucial interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. nih.govnih.gov

Studies on various series of piperidine derivatives have successfully employed QSAR to understand their structure-activity relationships. nih.govnih.gov For instance, in the case of 4-phenylpiperidine (B165713) derivatives acting on the dopaminergic system, QSAR models have shown that the position and physicochemical properties of substituents on the aromatic ring are critical for their in vivo effects. nih.gov These models often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. While specific QSAR studies on this compound are not extensively documented in the provided results, the principles derived from related piperidine series are applicable. Such models can be instrumental in optimizing the structure of this compound to enhance a desired biological activity. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Target Conformational Studies

While QSAR provides valuable statistical correlations, molecular dynamics (MD) simulations offer a dynamic, atom-level view of how a ligand interacts with its biological target over time. nih.gov MD simulations are powerful computational experiments that simulate the movement of atoms and molecules, providing deep insights into the stability of ligand-protein complexes, the specific amino acid interactions, and the conformational changes that occur upon binding. researchgate.net

The process typically begins with a starting structure of the ligand-protein complex, which can be obtained from experimental methods like X-ray crystallography or generated through molecular docking. nih.gov For instance, in computational studies of piperidine-based ligands targeting the sigma-1 (S1R) receptor, the crystal structure of S1R (PDB ID: 5HK2) serves as the protein model. nih.gov The ligand of interest is then placed into the binding site (docked), and the entire system is solvated in a water box with ions to mimic physiological conditions. nih.gov

The MD simulation then calculates the forces between all atoms and uses these forces to predict their motion over short time intervals (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), it is possible to observe the ligand's behavior in the binding pocket. Researchers can analyze the simulation trajectory to identify key and stable interactions, such as:

Hydrogen Bonds : Crucial for anchoring the ligand in the correct orientation.

Salt Bridges : Strong electrostatic interactions, for example, between a protonated piperidine nitrogen and acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in the receptor. nih.gov

Hydrophobic Interactions : Interactions between nonpolar parts of the ligand (like the benzyl (B1604629) or isopropoxy groups) and hydrophobic amino acid residues in the binding pocket. nih.gov

π-cation Interactions : An interaction between a positively charged group (like the ionized piperidine nitrogen) and an aromatic ring of an amino acid like phenylalanine (Phe). nih.gov

Studies on benzylpiperidine derivatives at the S1R have used MD simulations to confirm binding modes. nih.gov These simulations revealed that the protonated piperidine nitrogen forms a key salt bridge with the amino acid residue Glu172, an interaction critical for high-affinity binding. nih.gov Similarly, MD simulations of fentanyl, a 4-phenylpiperidine derivative, at the µ-opioid receptor showed that the protonated piperidine amine interacts with Asp147, while the N-phenethyl chain engages in hydrophobic contacts with other residues. nih.gov

The table below summarizes typical parameters and key findings from an MD simulation study of a piperidine-based ligand with a receptor.

| Simulation Parameter | Typical Value / Method | Purpose |

| Force Field | OPLS4, AMBER | A set of parameters used to calculate the potential energy of the system, defining how atoms interact. nih.gov |

| Solvent Model | TIP3P Water | An explicit water model used to solvate the protein-ligand complex and mimic the aqueous cellular environment. nih.gov |

| Simulation Time | 50-200 nanoseconds | The duration of the simulation, which needs to be long enough to observe stable binding and relevant conformational changes. |

| Key Analysis | RMSD, RMSF, Interaction Diagrams | Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) are used to assess the stability of the complex. Interaction diagrams identify which amino acid residues are in contact with the ligand. researchgate.net |

This table is illustrative and compiled from general methodologies described in MD simulation studies of piperidine ligands. nih.govresearchgate.netnih.gov

Through these simulations, researchers can understand why certain structural modifications enhance or diminish activity, providing a rational basis for the design of new analogs of compounds like this compound with improved therapeutic profiles.

Future Directions and Research Perspectives

Continued Development of Highly Potent and Selective Ligands for Specific Targets

The piperidine (B6355638) ring is a prevalent feature in numerous pharmaceuticals, and the 4-(4-isopropoxybenzyl)piperidine moiety, in particular, has been instrumental in the design of ligands for various biological targets. nih.gov Future research will undoubtedly focus on refining this scaffold to create derivatives with enhanced potency and selectivity. For instance, the development of ligands for sigma receptors, which are implicated in a range of neurological disorders and cancer, is an active area of research. rsc.orgnih.gov

Structure-activity relationship (SAR) studies are a cornerstone of this effort, systematically modifying the this compound core to understand how different functional groups influence binding affinity and selectivity. For example, research into multitarget-directed ligands for Alzheimer's disease has shown that derivatives of piperidine can exhibit significant inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com One study identified a piperidine derivative, compound 86a, as a highly potent and selective inhibitor of AChE with an IC50 value of 2.13 nM. ajchem-a.com

Future work will likely involve the synthesis and evaluation of extensive libraries of analogs to identify compounds with optimal pharmacological profiles.

Table 1: Example of AChE Inhibition by a Piperidine Derivative

| Compound | Target | IC50 (nM) | Selectivity (fold vs. BuChE) |

|---|---|---|---|

| 86a | AChE | 2.13 | ~38 |

Data sourced from a study on multi-targeted agents for Alzheimer's disease. ajchem-a.com

Exploration of Novel Therapeutic Applications Beyond Current Indications

While much of the focus has been on established targets, the versatility of the this compound scaffold suggests its potential utility in a broader range of therapeutic areas. Researchers are beginning to explore its application in indications beyond its initial design. ajchem-a.comnih.gov The inherent properties of the piperidine nucleus make it a valuable component in the development of agents for conditions such as cancer, inflammation, and microbial infections. ajchem-a.com

For example, the antioxidant properties of certain substituted piperidines are being investigated. ajchem-a.com Some derivatives containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety have demonstrated notable radical-scavenging activity. ajchem-a.com The exploration of such novel applications could lead to the repurposing of existing compounds or the development of entirely new classes of therapeutic agents based on the this compound framework.

Advancements in Asymmetric Synthetic Methodologies for Enantioselective Production

Many bioactive molecules derived from this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers). It is often the case that only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the development of efficient methods for the asymmetric synthesis of specific enantiomers is of paramount importance. rsc.org

Recent advances in catalysis, including the use of transition metals like rhodium and iridium, have enabled the highly stereoselective hydrogenation of pyridine (B92270) precursors to produce chiral piperidines. nih.gov Other innovative approaches include desymmetrization strategies and nitro-Mannich/reduction cyclization reactions. nih.gov Future research will likely focus on developing even more efficient, cost-effective, and environmentally friendly "green" synthetic methods, such as those that use water as a catalyst or are performed in the absence of a solvent. ajchem-a.com

Table 2: Modern Synthetic Routes to Chiral Piperidines

| Method | Catalyst/Reagent | Key Feature |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium(I) complex, pinacol (B44631) borane | Highly diastereoselective |

| Intramolecular Radical Cyclization | Triethylborane | Forms polysubstituted alkylidene piperidines |

Integration of In Silico and Experimental Approaches for Accelerated Compound Discovery

The integration of computational methods, or in silico approaches, with traditional experimental techniques is revolutionizing drug discovery. rsc.orgrsc.org Molecular docking and molecular dynamics simulations are powerful tools for predicting how ligands based on the this compound scaffold will bind to their target proteins. nih.govrsc.org These computational studies can help to elucidate the key interactions that govern binding affinity and selectivity, providing valuable insights for the design of more effective drugs. nih.gov

For example, computational analysis has been used to understand the binding mode of piperidine-based ligands to the sigma-1 receptor, revealing crucial amino acid residues involved in the interaction. nih.gov This knowledge can then be used to guide the synthesis of new analogs with improved binding characteristics. Furthermore, in silico methods can be used to predict the physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This synergy between computational and experimental approaches is expected to significantly accelerate the discovery and development of novel therapeutics derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-isopropoxybenzyl)piperidine, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of piperidine derivatives often involves nucleophilic substitution or reductive amination. For example, Knoevenagel condensation using piperidine as a catalyst (0.5–1.0 mol%) under reflux in toluene can yield substituted piperidines with >70% efficiency . For this compound, introducing the isopropoxy group via a benzylation reaction with 4-isopropoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a viable approach. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. For example, the isopropoxy group shows a septet at ~4.5 ppm (¹H) and a characteristic triplet in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₃NO₂: 266.1756).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring or isopropoxy group influence biological activity in CNS targets?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the isopropoxy group with methoxy, fluoro, or chloro substituents to assess binding affinity to receptors like NMDA or σ-1. For example, 4-(4-fluorobenzyl)piperidine derivatives showed 25-fold higher NMDA receptor antagonism (IC₅₀ = 0.025 μM) compared to unsubstituted analogs .

- Pharmacological Profiling : Use radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) and functional assays (e.g., calcium flux in HEK293 cells) to quantify potency and selectivity .

Q. How can researchers resolve contradictory data in receptor binding assays for this compound analogs?

- Methodology :

- Assay Optimization : Control variables like buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods. For example, NMDA receptor IC₅₀ values vary by 30% when assayed in Tris-HCl vs. HEPES buffers .

- Orthogonal Validation : Confirm binding data with electrophysiology (e.g., Xenopus oocyte voltage-clamp) or in vivo models (e.g., maximal electroshock seizure tests in mice) .

Q. What in vivo models are appropriate for evaluating the neuroprotective efficacy of this compound?

- Methodology :

- Middle Cerebral Artery Occlusion (MCAO) : Induce reversible ischemia in rats via intraluminal suture occlusion (4-0 nylon filament). Assess infarct volume via TTC staining and behavioral outcomes (e.g., modified Neurological Severity Score) at 24–72 hours post-occlusion .

- Dosage Optimization : Administer compounds intravenously (0.1–10 mg/kg) or orally (1–30 mg/kg) to determine ED₅₀ values for neuroprotection .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.